molecular formula C12H14N4O2S B5671072 2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5671072
M. Wt: 278.33 g/mol
InChI Key: ONMPDFPQERFKQZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are notable for their significant biological activities, including antimicrobial, antifungal, and antituberculosis properties. The synthesis and structural elucidation of these compounds are crucial for understanding their potential pharmaceutical applications. This introduction highlights the broad interest in triazole derivatives due to their versatile pharmacological activities and potential for drug development.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the condensation of triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. These reactions are carefully monitored through techniques like thin layer chromatography, IR spectroscopy, and NMR spectroscopy to confirm the structure and purity of the synthesized compounds (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-9-6-4-3-5-8(9)11-14-12(16-15-11)19-7-10(13)17/h3-6H,2,7H2,1H3,(H2,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMPDFPQERFKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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